Docosyl methacrylate

Description

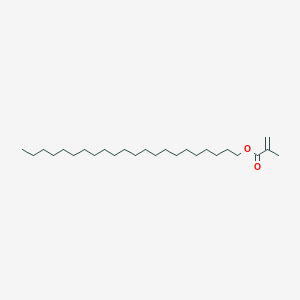

Structure

2D Structure

Properties

IUPAC Name |

docosyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H50O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-28-26(27)25(2)3/h2,4-24H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCDWICPYKQMQSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27252-90-0 | |

| Record name | 2-Propenoic acid, 2-methyl-, docosyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27252-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20884925 | |

| Record name | 2-Propenoic acid, 2-methyl-, docosyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | 2-Propenoic acid, 2-methyl-, docosyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

16669-27-5 | |

| Record name | Behenyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16669-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, docosyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016669275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, docosyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, docosyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Docosyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.998 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Monomer Derivatization of Docosyl Methacrylate

Esterification Reactions for Docosyl Methacrylate (B99206) Synthesis

The primary methods for synthesizing Docosyl Methacrylate involve the esterification of docosanol (a C22 fatty alcohol) with a source of the methacrylate group. The two main routes are direct esterification with methacrylic acid and transesterification with another alkyl methacrylate, typically methyl methacrylate. ontosight.aiontosight.ai A third, related method involves the reaction of the alcohol with methacryloyl chloride. whiterose.ac.uk

In direct esterification, docosanol is reacted with methacrylic acid, usually in the presence of an acid catalyst. ontosight.ai This reaction produces this compound and water as a byproduct. The removal of water is crucial to drive the reaction equilibrium towards the product. Transesterification, conversely, involves reacting docosanol with a more volatile methacrylate ester, like methyl methacrylate, in the presence of a suitable catalyst. google.com In this process, the lower-boiling alcohol (methanol) is removed to shift the equilibrium towards the formation of the higher, less volatile this compound. google.com

A specific laboratory-scale synthesis involves reacting behenyl alcohol (docosanol) with methacryloyl chloride in an organic solvent like tetrahydrofuran (B95107) (THF), using triethylamine (B128534) to neutralize the hydrochloric acid byproduct. whiterose.ac.uk

Optimization of Reaction Conditions and Yield

Optimizing the synthesis of long-chain methacrylates like this compound is critical for maximizing yield and minimizing side reactions. Key parameters that are manipulated include reaction temperature, molar ratio of reactants, catalyst concentration, and the method of byproduct removal.

For direct esterification of C8-C22 fatty alcohols, reaction temperatures are typically maintained between 110-120°C. google.com One optimization strategy involves bubbling air through the reaction mixture to aid in the removal of water. google.com Increasing the molar ratio of methacrylic acid to the alcohol can enhance the conversion rate of the alcohol and assist in the azeotropic removal of water. researchgate.net However, a large excess of methacrylic acid can complicate purification. A process coupling the reaction with thin-film evaporation has been shown to reduce reaction times by over 35% and lower reaction temperatures by more than 15°C compared to traditional distillation methods for dodecyl methacrylate, a principle applicable to this compound. researchgate.net

In a documented synthesis of behenyl methacrylate using methacryloyl chloride, the reaction was initially conducted at 0°C during the dropwise addition of the acid chloride and then stirred for an additional hour, yielding the final product at 42%. whiterose.ac.uk

The following table summarizes typical conditions and findings for optimizing the synthesis of long-chain alkyl methacrylates.

Table 1: Optimization of Reaction Conditions for Long-Chain Alkyl Methacrylate Synthesis

| Parameter | Condition / Method | Observation / Outcome | Compound | Citation |

|---|---|---|---|---|

| Temperature | 113-117 °C | Effective for direct esterification. | C8-C22 Methacrylates | google.com |

| Reactant Ratio | Increased Methacrylic Acid/Alcohol Ratio | Improves alcohol conversion and water removal. | Dodecyl Methacrylate | researchgate.net |

| Byproduct Removal | Reaction-Thin Film Evaporation Coupling | Reduced reaction time by 37.5% and temperature by >15 °C. | Dodecyl Methacrylate | researchgate.net |

| Byproduct Removal | Blowing air through mixture (1.6 L/hr) | Facilitates water removal during direct esterification. | C8-C22 Methacrylates | google.com |

| Yield | Lab synthesis with methacryloyl chloride | 42% yield achieved. | Behenyl Methacrylate | whiterose.ac.uk |

Catalytic Systems in this compound Esterification

The choice of catalyst is fundamental to the efficiency of both direct esterification and transesterification processes.

For direct esterification, strong acid catalysts are commonly employed. These include p-toluenesulfonic acid, sulfuric acid, and phosphoric acid. google.comchemicalbook.comresearchgate.net In one example involving a C8-C22 alcohol, p-toluenesulfonic acid was used effectively. google.com Solid acid catalysts, such as sulfonated styrene-divinylbenzene resins, have also been utilized in related esterification reactions, offering the advantage of easier separation from the reaction mixture. google.com

Transesterification reactions typically rely on organometallic catalysts. Titanium alcoholates, such as titanium(IV) isopropoxide, and zirconium compounds are effective for the transesterification of methyl methacrylate with higher alcohols (C3-C24). google.comacs.org Tin-based compounds, including dibutyl tin oxide (DBTO), are also widely used catalysts for this purpose. google.com

The following table provides an overview of catalytic systems used in the synthesis of long-chain methacrylates.

Table 2: Catalytic Systems for Long-Chain Alkyl Methacrylate Synthesis

| Catalyst | Reaction Type | Reactants | Target Compound Class | Citation |

|---|---|---|---|---|

| p-Toluenesulfonic Acid | Direct Esterification | Fatty Alcohol + Methacrylic Acid | C8-C22 Methacrylates | google.com |

| Sulfuric Acid | Direct Esterification | Myristyl Alcohol + Methacrylic Acid | Myristyl Methacrylate | researchgate.net |

| Phosphoric Acid | Direct Esterification | Dodecanol + Methacrylic Acid | Dodecyl Methacrylate | chemicalbook.com |

| Titanium Alcoholates | Transesterification | Higher Alkanol + Methyl Methacrylate | C3-C24 Methacrylates | google.com |

| Titanium Isopropoxide | Transesterification | 1-Dodecanol + Methyl Methacrylate | Dodecyl Methacrylate | acs.org |

| Dibutyl Tin Oxide (DBTO) | Transesterification | Alcohol + Alkyl (meth)acrylate | (Meth)acrylate Esters | google.com |

| Resin Solid Acid | Direct Esterification | Alkyl Polyoxyethylene Ether + Methacrylic Acid | Alkyl Polyoxyethylene Ether Methacrylate | google.com |

Precursor Chemistry and Feedstock Considerations for this compound Monomer Production

Docosanol (Behenyl Alcohol): This C22 saturated fatty alcohol can be sourced from both traditional and renewable feedstocks. atamanchemicals.com It can be derived from the chemical reduction of behenic acid, which is found in vegetable oils like rapeseed (canola) and peanut oil. More advanced bio-synthetic routes are also being developed. Metabolic engineering of yeast, such as Saccharomyces cerevisiae and Yarrowia lipolytica, has demonstrated the potential for producing very-long-chain fatty alcohols like docosanol from renewable resources like glucose or other carbon sources. researchgate.netresearchgate.neteuropa.eu Minor amounts of docosanol can also be found in feedstocks like corn stalks. biorefine.eu

Methacrylic Acid (MAA): The industrial production of methacrylic acid has traditionally been dominated by petrochemical routes. chemcess.com The most common method is the acetone (B3395972) cyanohydrin (ACH) process, which uses acetone and hydrogen cyanide as starting materials. wikipedia.orgatamanchemicals.com Another major pathway involves the two-stage catalytic oxidation of isobutene or tert-butanol (B103910) (C4 feedstocks). chemcess.comatamanchemicals.com Efforts to improve sustainability have led to processes based on other petrochemical feedstocks like ethylene (B1197577) (C2 route) and propene (C3 route). chemcess.com Green routes are also being explored, including the decarboxylation of bio-derived itaconic acid and the dehydrogenation of isobutyric acid, which can itself be produced from propene or via fermentation. chemcess.comwikipedia.org

The following table outlines the precursor feedstocks for this compound production.

Table 3: Precursor Feedstocks for this compound

| Precursor | Feedstock Type | Specific Feedstock | Production Route | Citation |

|---|---|---|---|---|

| Docosanol | Petrochemical/Oleochemical | Vegetable Oils (e.g., Rapeseed) | Reduction of Behenic Acid | |

| Docosanol | Bio-based | Glucose, Glycerol | Microbial Fermentation (S. cerevisiae) | researchgate.netresearchgate.neteuropa.eu |

| Methacrylic Acid | Petrochemical | Acetone, Hydrogen Cyanide | Acetone Cyanohydrin (ACH) Process | wikipedia.orgatamanchemicals.com |

| Methacrylic Acid | Petrochemical | Isobutylene, tert-Butanol | Two-Stage Catalytic Oxidation | chemcess.comatamanchemicals.com |

| Methacrylic Acid | Petrochemical | Ethylene | Hydroformylation to propanal, condensation | chemcess.com |

| Methacrylic Acid | Bio-based | Itaconic Acid, Isobutyric Acid | Decarboxylation / Dehydrogenation | wikipedia.org |

Purification Methodologies for Enhanced Polymerization Control

The purity of the this compound monomer is paramount for achieving controlled polymerization and ensuring the desired properties of the final polymer. The purification process aims to remove unreacted starting materials, catalysts, byproducts, and polymerization inhibitors that may have been added during synthesis.

A common purification sequence involves washing, drying, and distillation. After synthesis, the crude product can be washed with an alkaline solution, such as sodium bicarbonate or sodium hydroxide, to neutralize and remove any acidic catalyst (e.g., p-toluenesulfonic acid) and unreacted methacrylic acid. whiterose.ac.ukchemicalbook.com This is typically followed by washing with water to remove any remaining salts.

For laboratory-scale purification of behenyl methacrylate, a detailed procedure involves dissolving the crude product in a nonpolar solvent like n-hexane, washing with a sodium bicarbonate solution, and then passing it through a silica (B1680970) column to remove residual impurities. whiterose.ac.uk

Distillation is a key step for removing volatile components. For higher alkyl methacrylates, which have high boiling points and are susceptible to thermal polymerization, vacuum distillation is the preferred method. chemicalbook.comgoogle.com This allows for distillation at lower temperatures, minimizing the risk of degradation or unwanted polymerization. Steam distillation has also been cited as a viable method for purifying higher alkyl (up to C24) methacrylates. google.com

To prevent premature polymerization during both synthesis and storage, inhibitors are added. A common inhibitor is hydroquinone (B1673460) or its monomethyl ether (MEHQ). google.com However, for polymerization applications, these inhibitors must often be removed, for instance by passing the monomer through a column of basic alumina. whiterose.ac.uk

Homopolymerization Kinetics and Mechanisms of Docosyl Methacrylate

Free Radical Homopolymerization Investigations of Docosyl Methacrylate (B99206)

Free radical polymerization is a primary method for synthesizing poly(docosyl methacrylate). This process involves the generation of free radicals that sequentially add monomer units, leading to the formation of long polymer chains. The kinetics and resulting polymer architecture are highly dependent on the specific reactions occurring during this process.

The initiation of this compound polymerization is achieved through the thermal or photochemical decomposition of an initiator molecule, which generates primary free radicals. The choice of initiator significantly influences the polymerization kinetics and the properties of the final polymer. researchgate.net

Azo-based Initiators : Azo compounds, such as 2,2′-azobis(isobutyronitrile) (AIBN), are common thermal initiators. mdpi.com Upon heating, AIBN decomposes to produce two cyano-2-propyl radicals and a molecule of nitrogen gas. tandfonline.comresearchgate.net These radicals then react with this compound monomers to initiate the polymerization process. Studies on dodecyl methacrylate initiated by AIBN show the formation of a crosslinked polymer at temperatures between 60 and 90°C. tandfonline.comresearchgate.net The concentration of the initiator can affect the polymerization, with lower concentrations leading to a decrease in the conversion at which an insoluble polymer fraction begins to form. tandfonline.com

Peroxide-based Initiators : Peroxide initiators, like benzoyl peroxide (BPO) and di-tert-butyl peroxide (DtBP), are also widely used. chem-soc.siacs.orgresearchgate.net BPO decomposes to form two benzoyloxy radicals, which can then initiate polymerization directly or after decarboxylation to form phenyl radicals. mdpi.com In studies comparing initiators for dodecyl methacrylate, the reactivity of oxy radicals generated from peroxides was found to be higher in transfer reactions compared to radicals from AIBN. researchgate.net This higher reactivity can lead to a greater number of polymerizable double bonds being incorporated into the polymer chain, facilitating more efficient crosslinking. researchgate.net Bifunctional peroxide initiators have been shown to achieve high reaction rates and high polymer molecular masses simultaneously, potentially reducing polymerization time by up to 50% compared to monofunctional initiators like BPO. chem-soc.siresearchgate.net The increase in initiator concentration generally leads to an increased polymerization rate. mdpi.com

The selection between azo- and peroxide-based initiators can thus be used to control the polymerization rate and the degree of branching or crosslinking in the resulting poly(this compound). researchgate.net

The propagation step involves the rapid, sequential addition of monomer molecules to the growing polymer radical. The rate of this reaction is described by the propagation rate coefficient (k_p). Studies on n-alkyl methacrylates have demonstrated that the propagation rate coefficient increases with the length of the ester alkyl chain. chem-soc.si Therefore, the k_p for this compound is expected to be higher than that of shorter-chain methacrylates like methyl methacrylate or dodecyl methacrylate. chem-soc.si

Electron spin resonance (ESR) spectroscopy has been used to measure the k_p values for dodecyl methacrylate (DMA) in toluene (B28343) solution. acs.org The results, which are in excellent agreement with data from pulsed laser polymerization (PLP) methods, provide a strong basis for estimating the behavior of this compound. acs.org The temperature dependence of k_p for DMA was found to follow the Arrhenius equation, with an activation energy (E_A) of 21.7 ± 2.0 kJ mol⁻¹. acs.org

Table 1: Propagation Rate Coefficients (k_p) for Dodecyl Methacrylate (DMA) in Toluene at Various Temperatures Data sourced from ESR spectroscopy experiments. acs.org

| Temperature (°C) | k_p (L mol⁻¹ s⁻¹) |

| 0 | 245 |

| 10 | 315 |

| 20 | 400 |

| 30 | 510 |

| 40 | 630 |

| 50 | 780 |

Termination is the process by which two growing polymer radicals react to form inactive ("dead") polymer chains, ending their growth. For methacrylate monomers, termination occurs through two primary mechanisms:

Combination : The two radical chains join to form a single, longer polymer chain.

Disproportionation : A hydrogen atom is transferred from one radical chain to another, resulting in two separate polymer chains, one with a saturated end and one with a terminal double bond. aidic.it

Chain transfer is a reaction where the activity of a growing polymer radical is transferred to another molecule, such as a monomer or another polymer chain, resulting in a "dead" polymer and a new radical. rubbernews.com This process significantly impacts the molecular weight and architecture of the final polymer. wpmucdn.com

Chain Transfer to Polymer : In the polymerization of long-chain alkyl methacrylates like dodecyl methacrylate, chain transfer to the polymer is a significant reaction. researchgate.netresearchgate.net It occurs when a propagating radical abstracts a hydrogen atom from the long alkyl group of an already formed polymer chain. researchgate.net This creates a new radical site on the polymer backbone, from which a new branch can grow. rubbernews.com This branching mechanism can lead to the formation of crosslinked, insoluble polymer networks, particularly at high monomer conversions and temperatures. tandfonline.comresearchgate.netresearchgate.net However, it has been noted that synthesizing the polymer under nanoconfinement can suppress this chain transfer to the polymer, preventing the formation of crosslinked products. nist.gov

Chain Transfer to Monomer : This reaction involves the abstraction of an atom from a monomer molecule by the growing radical. wpmucdn.com While generally less significant than chain transfer to polymer for long-chain methacrylates, it contributes to the formation of a dead polymer and a new, monomeric radical that can initiate a new chain. wpmucdn.com

Controlled/Living Polymerization Techniques for Poly(this compound)

To synthesize polymers with well-defined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures, controlled/living polymerization techniques are employed. sigmaaldrich.com These methods minimize irreversible termination and chain transfer reactions.

Reversible Addition-Fragmentation chain Transfer (RAFT) is a versatile controlled radical polymerization technique that can be applied to a wide range of monomers, including methacrylates. mdpi.com The process involves a conventional free radical polymerization in the presence of a RAFT agent, typically a thiocarbonylthio compound. mdpi.com The RAFT agent reversibly transfers the growing radical chain, establishing a dynamic equilibrium that allows all chains to grow at a similar rate. mdpi.com

While specific studies on the RAFT polymerization of this compound are not prevalent, the successful application of this technique to dodecyl methacrylate and other long-chain methacrylates provides a strong precedent. chemicalpapers.comresearchgate.netcolab.ws Trithiocarbonates are a class of RAFT agents particularly well-suited for controlling the polymerization of methacrylates. mdpi.comfujifilm.com

Table 2: RAFT Agents Suitable for Polymerization of Long-Chain Methacrylates

| RAFT Agent Name | Abbreviation | Type | Reference(s) |

| 2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668) | CPDT / CPDTC | Trithiocarbonate | colab.wsfujifilm.comrsc.org |

| 4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid | - | Trithiocarbonate | sigmaaldrich.com |

| 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid | - | Trithiocarbonate | sigmaaldrich.com |

| Cyanomethyl dodecyl trithiocarbonate | - | Trithiocarbonate | sigmaaldrich.com |

Kinetic studies on the RAFT polymerization of dodecyl methacrylate using a trithiocarbonate agent have been performed using reaction calorimetry to estimate the equilibrium constants for the addition and fragmentation steps. chemicalpapers.comresearchgate.net It was found that increasing the concentration of the RAFT agent leads to a decrease in the viscosity of the reaction medium due to a more homogeneous distribution of smaller polymer chains. chemicalpapers.com The influence of reaction temperature on the final polymer characteristics is also reduced in the presence of a RAFT agent. chemicalpapers.com These findings suggest that RAFT polymerization is a highly effective method for producing well-defined poly(this compound).

Atom Transfer Radical Polymerization (ATRP) of this compound

Atom Transfer Radical Polymerization (ATRP) is a powerful controlled/living radical polymerization method used to synthesize well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures. rsc.orgmdpi.com The fundamental components of an ATRP system are the monomer, an initiator with a transferable halogen atom, and a catalyst system, which is typically a transition-metal complex (e.g., copper, iron) in a lower oxidation state. rsc.orgmdpi.comspringernature.com The mechanism relies on a reversible redox process where the transition-metal complex reversibly activates and deactivates the growing polymer chain by transferring the halogen atom. mdpi.com

While specific literature detailing the ATRP of this compound is limited, the successful polymerization of other long-chain alkyl methacrylates, such as stearyl methacrylate (SMA) and n-hexadecyl methacrylate (HMA), using iron-catalyzed reverse ATRP has been reported. mdpi.com Similarly, ATRP has been employed to create well-defined polymers from glycidyl (B131873) methacrylate (GMA) and to graft them from initiator sites. researchgate.net The polymerization of methacrylates via ATRP allows for precise control over the degree of polymerization and polydispersity, which can be adjusted by the ratio of initiator to monomer and the concentration of the catalyst. msu.edu For highly hydrophobic monomers like this compound, the choice of solvent and ligand for the metal catalyst is critical to ensure homogeneity and maintain control throughout the polymerization.

Nitroxide-Mediated Polymerization (NMP) Approaches for this compound

Direct research on the NMP of this compound is not extensively documented. However, the NMP of other methacrylic monomers, such as methyl methacrylate (MMA) and n-butyl methacrylate (BMA), has been successfully achieved, particularly in suspension polymerization. researchgate.net A key challenge in the NMP of methacrylates is that a minimal amount of a controlling comonomer, such as styrene (B11656) or acrylonitrile, is often required to achieve a controlled/living system. icp.ac.ru The development of new acyclic α-hydrogen-bearing nitroxides and their corresponding alkoxyamines has improved the "living" character of methacrylate polymerization. dntb.gov.ua For this compound, an NMP process would likely be conducted at elevated temperatures (e.g., >85°C) and require careful selection of the nitroxide controller and initiator to manage the polymerization of the bulky, hydrophobic monomer. icp.ac.ruresearchgate.net

Polymerization of this compound in Confined Environments

Performing polymerization reactions within spatially restricted environments, such as nanopores or emulsion droplets, can profoundly influence reaction kinetics and the properties of the resulting polymer.

Nanoconfinement Effects on Reaction Kinetics and Resulting Molecular Characteristics

The polymerization of long-chain alkyl methacrylates under nanoconfinement, for instance within controlled pore glass (CPG), demonstrates significant deviations from bulk polymerization. researchgate.netacs.org Studies on dodecyl methacrylate (DMA), a close structural analogue to this compound, provide key insights. acs.orgnist.gov

Kinetic Effects:

Reaction Rate: The initial polymerization rate is typically enhanced in nanopores compared to bulk conditions. researchgate.netacs.org This acceleration is more pronounced in pores with native silanol (B1196071) groups, suggesting that interactions between the monomer and the pore surface play a role. acs.org The rate enhancement is inversely related to the length of the alkyl side chain. acs.org

Autoacceleration: The onset of autoacceleration (the gel effect) occurs at lower monomer conversions when the polymerization is confined. researchgate.nettdl.org However, the high flexibility of the long alkyl side chains can also delay or suppress autoacceleration under confinement. rsc.orgresearchgate.net

Activation Energy: The apparent activation energy for polymerization is often lower in nanoconfined systems compared to bulk. acs.orgtdl.org

Depropagation: At elevated temperatures (e.g., above 160°C), depropagation becomes more pronounced, leading to a decrease in the equilibrium conversion as the ceiling temperature is approached. nist.gov

Molecular Characteristics:

Molecular Weight: The molecular weight of the polymer synthesized in nanopores is generally lower than that produced in bulk under similar conditions, and it tends to decrease as the pore size decreases. acs.orgnist.gov

Cross-linking: A significant advantage of nanoconfinement is the suppression of chain transfer to the polymer. nist.gov While the bulk polymerization of DMA at temperatures below 170°C can result in a cross-linked gel product, such cross-linking is not observed under nanoconfinement. acs.orgnist.gov

Polydispersity: The polydispersity of polymers synthesized in nanopores decreases as the pore size decreases. nist.gov

The following table summarizes the key differences observed when polymerizing a long-chain alkyl methacrylate in bulk versus a nanoconfined environment, based on studies of dodecyl methacrylate.

| Feature | Bulk Polymerization | Nanoconfined Polymerization | Citation(s) |

| Initial Rate | Baseline rate | Enhanced rate, especially in native pores | researchgate.netacs.org |

| Activation Energy | Higher | Lower | acs.orgtdl.org |

| Autoacceleration | Occurs at higher conversion | Onset at lower conversion, but can be suppressed | rsc.orgresearchgate.nettdl.org |

| Molecular Weight | Higher; increases as temperature decreases | Lower; decreases with pore size | acs.orgnist.gov |

| Cross-linking | Occurs at lower temperatures due to chain transfer | Suppressed | nist.gov |

| Polydispersity | Higher | Lower; decreases with pore size | nist.gov |

Emulsion and Dispersion Polymerization Methodologies for this compound

Emulsion and dispersion polymerization are heterogeneous techniques used to produce polymer particles dispersed in a continuous liquid phase, typically water. mdpi.com These methods are considered environmentally friendly and are effective for controlling polymerization heat and achieving high molecular weights. mdpi.comgoogle.com

Emulsion Polymerization: In a typical emulsion polymerization, a hydrophobic monomer is dispersed in an aqueous phase with the aid of a surfactant or emulsifier, which forms micelles. researchgate.net Polymerization is initiated in the aqueous phase, and growing polymer chains enter the monomer-swollen micelles, which become the primary loci of particle nucleation and growth. mdpi.com For a highly hydrophobic monomer like this compound, the process would be challenged by the monomer's extremely low water solubility. The choice of surfactant is critical to stabilize the monomer droplets and the resulting polymer particles. researchgate.net

Dispersion Polymerization: In dispersion polymerization, the reaction starts in a homogeneous solution where the monomer and initiator are soluble, but the resulting polymer is not. researchgate.net As the polymer chains grow, they precipitate and form particles that are stabilized by a steric stabilizer dissolved in the continuous phase. The polymerization of 2-hydroxyethyl methacrylate (HEMA) in aqueous media is an example of a system with dispersion polymerization characteristics. researchgate.net Given the properties of this compound, a non-aqueous dispersion polymerization, where it is soluble in an organic solvent that does not dissolve its polymer, would be a more likely approach.

In both methodologies, chain transfer agents can be used to control the molecular weight of the resulting polymer. google.comgoogle.com The final product is a stable latex or dispersion of polymer particles. google.com

Copolymerization Behavior and Architectures of Docosyl Methacrylate

Reactivity Ratios and Monomer Sequence Control in Docosyl Methacrylate (B99206) Copolymerization

The copolymerization of two monomers is described by their reactivity ratios, r₁ and r₂, which represent the rate constant for a radical adding to a monomer of its own kind versus adding to the comonomer. These ratios are critical as they dictate the composition of the copolymer and the sequence distribution of the monomer units along the polymer chain.

While specific reactivity ratios for the copolymerization of docosyl methacrylate (BeMA) with various comonomers are not extensively documented in publicly available literature, general trends can be inferred from the behavior of other long-chain alkyl methacrylates. For instance, in the copolymerization of dodecyl methacrylate (DDMA) with styrene (B11656) (Sty), the reactivity ratios were found to be r₁(Sty) = 0.52 and r₂(DDMA) = 0.42. aidic.it The product of these ratios (r₁r₂ ≈ 0.22) is less than 1, which indicates a tendency toward alternation, though random incorporation is dominant. It is expected that this compound would exhibit similar behavior due to the structural similarity of the methacrylate group, with the long alkyl chain primarily influencing physical properties rather than radical reactivity.

The sequence distribution of monomers within a copolymer is a direct consequence of the reactivity ratios and the monomer feed composition. For systems where r₁ and r₂ are both less than 1, the monomers tend to alternate in the polymer chain. Control over the monomer sequence can be achieved through controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which allows for the synthesis of polymers with well-defined architectures and narrow molecular weight distributions. rsc.org

Statistical and Random Copolymer Systems

Statistical and random copolymers incorporating this compound are synthesized for applications where the properties are averaged over the polymer composition.

Copolymerization of this compound with Styrenic Monomers

This compound can be copolymerized with styrenic monomers to produce materials that combine the hydrophobicity and waxy nature of the long alkyl chain with the rigidity and thermal stability of polystyrene. basf.com While specific kinetic studies for this system are scarce, research on similar long-chain methacrylates like dodecyl methacrylate (DDMA) and octadecyl methacrylate (ODMA) with styrene shows that the rate of copolymerization and the molecular weight of the resulting copolymer decrease as the proportion of styrene in the monomer feed increases. researchgate.net The thermal stability of the copolymers, however, tends to increase with higher styrene content. researchgate.net Copolymers based on dodecyl methacrylate and styrene have been synthesized to act as depressant additives for diesel fuel, indicating a potential application for this compound-styrene copolymers. cyberleninka.ru

Copolymerization of this compound with Other (Meth)acrylate Monomers (e.g., Methyl Methacrylate, Dodecyl Acrylate)

This compound is frequently copolymerized with other acrylate (B77674) and methacrylate monomers to tailor properties like solubility, thermal behavior, and performance as additives. A study utilizing RAFT polymerization successfully synthesized statistical copolymers of behenyl methacrylate (BeMA) and lauryl methacrylate (LMA), a C12 methacrylate. rsc.org The resulting copolymers were viscous fluids at room temperature, and their crystallization and melting temperatures were significantly lower than corresponding block copolymers, which is attributed to the random placement of the crystallizable behenyl side chains along the polymer backbone. rsc.org

In another study, copolymers of dodecyl methacrylate (DDMA) and behenyl acrylate (BA), the C22 acrylate analogue, were synthesized via free radical polymerization. niscpr.res.in The incorporation of the long C22 chain was shown to enhance the performance of the copolymers as pour point depressants and viscosity modifiers for lubricating oils. niscpr.res.in The thermal stability of the copolymers was also found to increase with a higher concentration of behenyl acrylate in the monomer feed. niscpr.res.in

Below is a table summarizing the compositions of dodecylmethacrylate-behenyl acrylate (P-1 to P-5) copolymers synthesized for evaluation as lubricant additives. niscpr.res.in

| Polymer Code | Monomer 1 | Monomer 2 | Composition (w/w %) Monomer 1 | Composition (w/w %) Monomer 2 |

|---|---|---|---|---|

| P-1 | Dodecyl Methacrylate (DDMA) | - | 100 | 0 |

| P-2 | Dodecyl Methacrylate (DDMA) | Behenyl Acrylate (BA) | 90 | 10 |

| P-3 | Dodecyl Methacrylate (DDMA) | Behenyl Acrylate (BA) | 80 | 20 |

| P-4 | Dodecyl Methacrylate (DDMA) | Behenyl Acrylate (BA) | 70 | 30 |

| P-5 | Dodecyl Methacrylate (DDMA) | Behenyl Acrylate (BA) | 60 | 40 |

Incorporation of this compound into Hydrophobic Gels and Cross-Linked Networks

The long, hydrophobic C22 alkyl chain of this compound makes it an ideal comonomer for creating physically cross-linked hydrogels through hydrophobic associations. While direct studies on this compound are limited, research on the closely related dococyl acrylate (C22 acrylate) demonstrates this principle effectively. acs.org When copolymerized with a hydrophilic monomer like acrylamide (B121943) in a micellar solution, the C22 side chains aggregate to form hydrophobic domains that act as reversible, physical cross-links. acs.org

These hydrogels, formed without a chemical cross-linker, exhibit unique properties due to the strong hydrophobic interactions. They are insoluble in water and possess a high degree of toughness and stretchability. acs.org The dynamic nature of these physical cross-links allows for energy dissipation under stress and can impart self-healing properties to the material. acs.org The incorporation of these long-chain hydrophobic monomers results in hydrogels that are more homogeneous than those prepared with conventional chemical cross-linkers. acs.orgulakbim.gov.tr

This compound Copolymers as Viscosity Modifiers and Pour Point Depressants

One of the primary industrial applications for copolymers containing this compound is as additives for lubricating oils. basf.comjamorin.com These polymers function as both viscosity modifiers (also known as viscosity index improvers) and pour point depressants (PPDs).

As viscosity modifiers, the polymer coils are relatively contracted in cold oil, having a minimal effect on viscosity. As the temperature increases, the polymer coils expand, counteracting the natural tendency of the oil to thin out and thus maintaining a more stable viscosity over a wide temperature range. isca.me

As pour point depressants, the long alkyl side chains of the this compound units co-crystallize with the paraffin (B1166041) wax crystals that form in mineral oils at low temperatures. This interaction inhibits the formation of a large, interlocking wax crystal network, allowing the oil to remain fluid at lower temperatures. niscpr.res.injetir.org Copolymers of stearyl methacrylate and behenyl acrylate with vinyl acetate (B1210297) have been shown to be highly effective at reducing the pour point temperature of oils. jetir.org Copolymers of dodecyl methacrylate and behenyl acrylate also demonstrate excellent performance as both PPDs and viscosity modifiers. niscpr.res.in

Block and Graft Copolymer Systems of this compound

Controlled polymerization techniques enable the synthesis of more complex polymer architectures like block and graft copolymers, where the distinct properties of this compound can be segregated into specific domains.

Block Copolymer Systems

Diblock copolymers containing a semi-crystalline poly(behenyl methacrylate) (PBeMA) block have been successfully synthesized using RAFT polymerization. rsc.org In one study, a poly(lauryl methacrylate) (PLMA) macro-chain transfer agent was chain-extended with behenyl methacrylate to create a series of PLMA-PBeMA diblock copolymers. rsc.org

These diblock copolymers were solids at ambient temperature, in contrast to their statistical copolymer counterparts. rsc.org Differential Scanning Calorimetry (DSC) analysis showed that the PBeMA block in these copolymers exhibited distinct crystallization and melting temperatures, confirming the formation of semi-crystalline domains. The properties of these block copolymers make them effective modifiers for wax crystal habits. rsc.org

The table below details the composition and molecular weight characteristics of a series of poly(lauryl methacrylate)-block-poly(behenyl methacrylate) copolymers. rsc.org

| Copolymer | Target DP of PBeMA Block | BeMA Conversion (%) | Mn (GPC, g/mol) | Mw/Mn |

|---|---|---|---|---|

| PLMA98-PBeMA10 | 10 | >98 | 29,200 | 1.21 |

| PLMA98-PBeMA20 | 20 | >98 | 33,100 | 1.22 |

| PLMA98-PBeMA40 | 40 | >98 | 40,700 | 1.22 |

| PLMA98-PBeMA80 | 80 | >98 | 56,400 | 1.24 |

DP = Degree of Polymerization; Mn = Number-average molecular weight; Mw/Mn = Polydispersity index.

Graft Copolymer Systems

Graft copolymers consist of a main polymer backbone with side chains of a different polymer. This compound can be incorporated into such structures either as part of the backbone or as the grafted side chains. Common methods for synthesizing graft copolymers include: cmu.edu

"Grafting through": A low molecular weight monomer is copolymerized with a macromonomer (a polymer chain with a polymerizable end group). A poly(this compound) backbone could be formed by copolymerizing this compound with a macromonomer of another polymer.

"Grafting from": Initiating sites are created along a polymer backbone, from which the second monomer is polymerized to form the grafts. For example, grafts could be grown from a poly(this compound) backbone.

"Grafting to": Pre-synthesized polymer chains with reactive end groups are attached to a polymer backbone with complementary functional groups.

While these methods are well-established for a wide range of (meth)acrylates, specific examples detailing the synthesis of graft copolymers using this compound are not prominent in the reviewed literature. However, its chemical nature makes it a suitable candidate for incorporation into graft copolymer architectures using these established techniques to create materials with tailored phase separation and surface properties.

Amphiphilic Block Copolymers for Self-Assembly in Aqueous Media

Amphiphilic block copolymers are macromolecules composed of distinct hydrophilic (water-loving) and hydrophobic (water-repelling) polymer segments. When a hydrophilic polymer is linked to a poly(this compound) (PDocMA) block, the resulting amphiphilic copolymer will spontaneously self-assemble in aqueous media to minimize unfavorable interactions between the hydrophobic block and water. mdpi.com

The self-assembly process is primarily driven by the hydrophobic effect. nih.gov The long, saturated C22 alkyl chains of the PDocMA block are highly insoluble in water, causing them to aggregate and form the core of a nanostructure. The hydrophilic block, in contrast, remains solvated by water and forms a protective outer shell or corona. This core-shell architecture stabilizes the resulting nano-aggregates in the aqueous environment. mdpi.com

The specific morphology of the self-assembled structures—such as spherical micelles, cylindrical or worm-like micelles, or vesicles (polymersomes)—is governed by several factors:

Block Copolymer Composition : The relative lengths of the hydrophilic and hydrophobic blocks are critical. Generally, as the hydrophobic (PDocMA) block fraction increases, the morphology can transition from spheres to worms and then to vesicles. mdpi.com

Crystallinity of the Core : The long docosyl side chains of the PDocMA block can crystallize, leading to a solid or semi-crystalline core. This crystallinity enhances the stability of the resulting micelles compared to those with amorphous, glassy cores formed by polymers like polystyrene. mdpi.com

Solvent Conditions : Factors like temperature, pH, and ionic strength of the aqueous solution can influence the hydration of the hydrophilic block and the packing of the hydrophobic core, potentially triggering morphological transitions.

These self-assembled nanostructures have potential applications in fields such as drug delivery, where the hydrophobic core can encapsulate non-polar therapeutic agents. nih.gov

Grafting of Poly(this compound) onto Existing Polymer Backbones (e.g., Polybutadiene-based Prepolymers)

Graft copolymers are branched macromolecules where one or more side chains (grafts) are chemically attached to a main polymer backbone. cmu.edu Grafting poly(this compound) (PDocMA) onto a pre-existing polymer, such as a polybutadiene-based prepolymer, creates a material that combines the properties of both components. The flexible, elastomeric nature of a polybutadiene (B167195) backbone can be modified by the introduction of rigid, crystalline PDocMA grafts.

Two primary strategies are used for creating such graft copolymers:

"Grafting from" : This method involves initiating the polymerization of this compound monomers directly from active sites created along the polybutadiene backbone. cmu.edu For instance, controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) can be employed. Initiating sites can be introduced onto the polybutadiene backbone, which then serve as starting points for the growth of PDocMA chains. researchgate.net This approach allows for good control over the length and density of the grafted chains.

"Grafting through" : In this approach, a PDocMA chain is first synthesized with a polymerizable group at one end, creating a "macromonomer." This macromonomer is then copolymerized with other monomers to form the main backbone. cmu.edu While simpler, controlling the incorporation and distribution of the macromonomer can be challenging.

Research on grafting other methacrylates, such as methyl methacrylate (MMA), onto polybutadiene has shown that the process is highly dependent on reaction conditions like time, temperature, and the concentrations of monomer and initiator. marquette.edu For PDocMA, the grafting process would introduce side chains capable of crystallization. This would significantly alter the thermomechanical properties of the parent polybutadiene, potentially increasing its stiffness, modifying its glass transition temperature, and creating materials that behave as thermoplastic elastomers. The PDocMA domains could act as physical crosslinks at temperatures below their melting point, providing structural integrity, while the material would become processable at higher temperatures.

Polymerization-Induced Self-Assembly (PISA) with this compound

Polymerization-Induced Self-Assembly (PISA) is a highly efficient one-pot method for producing block copolymer nano-objects at high concentrations. advancedsciencenews.commdpi.com The process begins with a soluble polymer block (a macro-chain transfer agent in RAFT polymerization) that is chain-extended with a second monomer. As the second block grows, it becomes insoluble in the reaction medium, triggering in situ self-assembly into nanoparticles. acs.orgnih.gov

For a system involving this compound, a soluble hydrophilic macro-chain transfer agent would be used to initiate the polymerization of this compound in a solvent where the resulting PDocMA block is insoluble (e.g., ethanol/water mixtures). The growing PDocMA block would drive the self-assembly process.

Detailed studies on the PISA of graft copolymers using lauryl methacrylate (LMA), a shorter-chain analogue of this compound, provide significant insight into the expected behavior. nih.gov In these systems, a poly(lauryl methacrylate) backbone containing RAFT agent functionalities is used to initiate the polymerization of a second, solvophobic monomer. The architecture of the graft copolymer has been shown to give access to unusual morphologies compared to linear block copolymers. nih.gov

Key findings from PISA involving long-chain alkyl methacrylates like lauryl methacrylate demonstrate that morphology is highly dependent on the polymerization parameters:

Graft Length : The degree of polymerization (DP) of the solvophobic grafts is a primary determinant of the final morphology.

Grafting Density : The number of grafts along the backbone influences the packing and entanglement of the chains.

A systematic study on the PISA of poly(lauryl methacrylate)-graft-poly(benzyl methacrylate) (pLMA-g-pBzMA) copolymers revealed a transition from spherical micelles to worm-like micelles, vesicles, and even inverted micelles as the graft length of the pBzMA block was increased. nih.gov The branched architecture was found to promote the formation of multicore micelles and freeze chain entanglements, leading to a network of particles. nih.gov

The table below, adapted from research on a pLMA graft copolymer system, illustrates how varying the target degree of polymerization (DP) of the solvophobic grafts influences the resulting nano-object morphology. nih.gov A similar trend would be expected for a PDocMA-based system.

| Target DP of Grafts (x) | Final Appearance | Predominant Morphology |

|---|---|---|

| ≤ 5 | Viscous Dispersion | Spheres |

| 10-15 | Gel-like | Worms / Network of Spheres |

| 50 | Phase-separated Gel | Vesicles |

| 105 | Milky Dispersion | Inverted Micelles |

This ability to control morphology by tuning polymerization parameters makes PISA a powerful platform for designing functional nanomaterials from monomers with long alkyl chains like this compound. rsc.org

Based on a comprehensive review of available scientific literature, it is not possible to generate the requested article on "Poly(this compound)-Based Functional Materials and Applications in Advanced Materials Science" while strictly adhering to the provided outline and content requirements.

The primary reason is the lack of specific published research focused on the homopolymer of this compound for the applications detailed in the outline. Searches for "poly(this compound)" and its closely related synonym "poly(behenyl methacrylate)" did not yield sufficient detailed research findings, data, or scientific discussions corresponding to the following required sections:

Rheological Modification and Flow Assurance: While general poly(alkyl methacrylates) are known for these applications, specific data and detailed research on poly(this compound) are not available in the public domain. A technical data sheet for behenyl methacrylate mentions its use as a flow improver and pour point depressant, but lacks the in-depth research findings required for the article.

Drag Reduction Phenomena: The available literature on drag reduction focuses on other alkyl methacrylates, such as poly(dodecyl methacrylate), with no specific studies found for the docosyl variant.

Smart Materials and Phase Change Behavior: Research in this area, including for thermally reversible light scattering films and as solvents for paraffinic phase change materials, has been conducted on poly(dodecyl methacrylate). Similar studies specifically investigating poly(this compound) could not be located.

Tribological Performance: Scientific literature on the tribological performance of polymer brushes and composites does not specifically detail the use or performance of poly(this compound).

Film Formation and Surface Modification: While there is research on copolymers involving docosyl acrylate, this is a different monomer. Dedicated research on film formation and surface modification using the homopolymer poly(this compound) as the primary subject is not apparent.

Given the strict instructions to focus solely on this compound and not introduce information outside the explicit scope, generating a thorough, informative, and scientifically accurate article as requested is not feasible. Fulfilling the request would necessitate extrapolating from different chemical compounds (e.g., poly(dodecyl methacrylate)), which would violate the core instructions of the prompt.

Poly Docosyl Methacrylate Based Functional Materials and Applications in Advanced Materials Science

Advanced Formulations and Specialized Resin Applications (e.g., Structural Adhesives, Pesticide Resins)

The incorporation of docosyl methacrylate (B99206) into polymer formulations for specialized resin applications, such as structural adhesives and pesticide delivery systems, leverages the unique properties conferred by its long alkyl side chain. This C22 chain imparts significant hydrophobicity, flexibility, and controlled-release characteristics to the polymer matrix, making it a valuable component in the design of advanced materials.

In the formulation of structural adhesives, methacrylate-based resins are widely utilized for their rapid curing times and robust bonding capabilities across a variety of substrates, including metals, plastics, and composites. The inclusion of long-chain alkyl methacrylates, such as docosyl methacrylate, as co-monomers in these formulations can significantly enhance the performance of the final adhesive.

The primary role of the this compound moiety is to improve the flexibility and toughness of the cured adhesive. Standard methacrylate adhesives, while strong, can be brittle. The long, flexible alkyl chain of this compound introduces a degree of plasticization within the polymer network, which can absorb and dissipate energy from impacts and stresses. This results in an adhesive with improved peel strength and impact resistance.

Furthermore, the hydrophobic nature of the docosyl group enhances the adhesive's resistance to moisture and chemical attack, which is critical for long-term durability in harsh environments. This property also contributes to better adhesion on less-prepared or slightly oily surfaces, as the hydrophobic monomer can help to displace contaminants at the bonding interface. The low volatility of this compound compared to shorter-chain methacrylates also serves to extend the open time of the adhesive, allowing for more controlled application in complex bonding operations.

Research findings on the impact of long-chain alkyl methacrylates in adhesive formulations indicate a clear trend in property modification. While specific data for this compound is limited, studies on similar long-chain methacrylates provide a strong indication of its expected performance.

Table 1: Influence of Long-Chain Alkyl Methacrylate Content on Adhesive Properties (Representative Data)

| Property | Base Formulation (0% Long-Chain Methacrylate) | Formulation A (5% Long-Chain Methacrylate) | Formulation B (15% Long-Chain Methacrylate) |

| Tensile Shear Strength (MPa) | 25 | 23 | 20 |

| Peel Strength (N/mm) | 2.5 | 4.0 | 6.5 |

| Impact Resistance (kJ/m²) | 10 | 18 | 28 |

| Water Absorption (24h, %) | 1.5 | 0.8 | 0.4 |

| Open Time (minutes) | 5 | 8 | 12 |

This table presents representative data illustrating the general effects of incorporating a long-chain alkyl methacrylate into a standard methacrylate adhesive formulation. The values are based on established trends and are for illustrative purposes.

The development of controlled-release pesticide formulations is a critical area of agricultural science, aiming to improve efficacy, reduce environmental impact, and enhance safety. Polymeric materials are extensively used to encapsulate active pesticide ingredients, regulating their release over time. The hydrophobicity of the polymer matrix is a key factor in controlling the release rate of the encapsulated pesticide, particularly for water-soluble active ingredients.

Poly(this compound) is an excellent candidate for such applications due to its pronounced hydrophobic character. When used as a primary or co-polymer in a pesticide resin matrix, it creates a significant barrier to water penetration. This slows the dissolution and subsequent diffusion of the pesticide from the matrix into the surrounding environment. The release mechanism is primarily diffusion-controlled, governed by the permeability and hydrophobicity of the polymer membrane.

By adjusting the concentration of this compound in the copolymer, the release profile of the pesticide can be tailored to specific needs. A higher concentration of this compound will result in a more hydrophobic matrix and, consequently, a slower and more prolonged release of the active ingredient. This allows for the development of formulations that can provide protection for an entire growing season, reducing the need for repeated applications.

The use of such hydrophobic polymer systems can lead to a significant reduction in the initial burst release of the pesticide, which is a common issue with conventional formulations. This minimizes the immediate environmental exposure and potential for leaching into groundwater, while ensuring a sustained and effective concentration of the pesticide where it is needed.

Table 2: Effect of Poly(this compound) Content on Pesticide Release from a Resin Matrix (Representative Data)

| Formulation | Polymer Composition | Cumulative Pesticide Release after 30 Days (%) |

| Control | Standard Acrylic Polymer | 95 |

| PDMA-10 | 10% Poly(this compound) | 65 |

| PDMA-25 | 25% Poly(this compound) | 40 |

| PDMA-50 | 50% Poly(this compound) | 20 |

This table provides illustrative data on the controlled-release performance of a pesticide from a resin matrix containing varying amounts of poly(this compound). The data is representative of the expected trend based on the principles of hydrophobic polymer-controlled release.

Theoretical and Computational Investigations of Docosyl Methacrylate Polymers

Kinetic Modeling of Docosyl Methacrylate (B99206) Polymerization Processes (e.g., Diffusion Effects, Free Volume Theory)

Kinetic modeling is essential for optimizing and controlling the polymerization of docosyl methacrylate. The polymerization of methacrylates is often characterized by complex kinetic phenomena, such as the gel effect (also known as the Trommsdorff–Norrish effect), where a significant autoacceleration in the rate of polymerization is observed at high conversions. This effect is primarily caused by diffusion limitations.

Modeling approaches often describe the dependence of diffusional processes on polymer concentration (c) using a power-law expression relative to monomer diffusion: [D_m(c)/D_m(0)]^ξ, where D_m is the monomer diffusion coefficient. acs.org The exponent ξ varies for different diffusion types, such as segmental mobility, oligomeric diffusion, and entangled polymer diffusion. acs.org Studies on methyl methacrylate have shown that the termination reaction is governed by the diffusion of the shortest, most mobile radical chains. acs.org For this compound, with its long C22 alkyl side chain, significant steric hindrance and viscosity effects are expected even at low conversions, making accurate diffusion modeling critical. Kinetic studies on the copolymerization of dodecyl methacrylate (a shorter-chain analog) have shown that diperoxide initiators can achieve higher polymerization rates while maintaining a narrow polydispersity, though their efficiency can decrease at high mole fractions of the long-chain methacrylate. researchgate.netaidic.it

A summary of key parameters often considered in kinetic models for methacrylate polymerization is presented in Table 1.

Table 1: Key Parameters in Kinetic Modeling of Methacrylate Polymerization

| Parameter | Symbol | Description | Relevance to this compound |

| Propagation Rate Coefficient | k_p | Rate at which monomer units add to a growing polymer chain. | Influenced by monomer reactivity and steric hindrance from the C22 side chain. |

| Termination Rate Coefficient | k_t | Rate at which two growing polymer chains react to terminate. | Highly dependent on diffusion; decreases significantly at high conversion (gel effect). |

| Initiator Efficiency | f | Fraction of radicals generated by the initiator that start a polymer chain. | Can be affected by the viscosity of the monomer/polymer mixture. |

| Monomer Diffusion Coefficient | D_m | Rate of monomer transport through the reaction medium. | A key input for free volume theory models; affects k_p at very high conversions. |

| Polymer Diffusion Coefficient | D_p | Rate of polymer chain transport; depends on chain length. | Crucial for modeling the termination rate (k_t). |

Molecular Dynamics and Simulation Studies of Poly(this compound) Conformation and Interactions

Molecular dynamics (MD) simulations are computational experiments that track the motions of atoms and molecules over time, providing a detailed view of polymer chain conformation and intermolecular interactions. acs.org While specific MD studies on poly(this compound) (PDCMA) are not widely published, extensive research on similar polymethacrylates, such as poly(methacrylic acid) (PMAA) and glycopolymers with methacrylate backbones, establishes a clear methodology. rsc.orgresearchgate.netgoogle.com

Atomistic MD simulations can be used to investigate:

Inter- and Intramolecular Interactions: MD simulations can elucidate the non-covalent interactions, such as hydrogen bonds or hydrophobic interactions, that govern the polymer's structure and its interaction with other molecules or surfaces. rsc.org For PDCMA, the primary interactions would be hydrophobic interactions among the long alkyl side chains. Simulations of poly(triazolyl methacrylate) glycopolymers have shown that the polymer backbone can adopt a coiled conformation capable of encapsulating hydrophobic guest molecules, a behavior driven by the interplay of different parts of the polymer. rsc.org

Solvation and Aggregation: By simulating a PDCMA chain in an explicit solvent (like water or an organic solvent), researchers can study its solvation shell and its tendency to aggregate. Simulations on other hydrophobic polymethacrylates have provided atomistic insights into how the polymer interacts with guest molecules and how it self-assembles. rsc.org For PDCMA, such simulations could predict its behavior in emulsions or its potential as a viscosity modifier.

A typical MD simulation study would involve building a model of a single PDCMA chain or multiple chains, placing them in a simulation box with a solvent, and then running the simulation for nanoseconds to microseconds to observe the equilibrium behavior. uq.edu.au

Quantum-Mechanical Calculations for this compound Reactivity and Polymer Structure

Quantum-mechanical (QM) calculations, based on solving the Schrödinger equation, provide fundamental insights into electronic structure, reaction energies, and transition states. yok.gov.trmdpi.com These methods are invaluable for understanding the intrinsic reactivity of monomers like this compound.

Monomer Reactivity: QM methods can calculate the electron distribution and orbital energies of the this compound monomer. This information helps predict the reactivity of its vinyl group toward radical addition. The long alkyl chain is an electron-donating group, which can influence the electron density on the double bond and affect its propagation rate.

Polymerization Energetics: QM calculations can determine the heats of formation for monomers and short-chain oligomers. vot.pl This allows for the calculation of the enthalpy of polymerization, a key thermodynamic parameter. Studies on the copolymerization of dodecyl methacrylate with dimethacrylates have successfully used QM calculations to analyze the heats of formation of oligomers, finding good agreement with experimental reactivity ratios. vot.plresearchgate.net These results indicated that the dimethacrylate was preferentially incorporated into the copolymer chain. vot.plresearchgate.net

Stereochemistry: The calculations can also predict the energy barriers for different types of monomer addition (e.g., head-to-tail vs. head-to-head) and the stereochemical outcome (isotactic vs. syndiotactic placement). For methacrylates, syndiotactic addition is generally favored due to steric and electronic effects. QM studies on methacrylic acid have shown that the syndiotactic polymer chain is better stabilized. yok.gov.tr This allows for the prediction of the dominant microstructure of the resulting poly(this compound).

A comparison of computational results with experimental data for various methacrylate polymerizations has shown that QM can be a powerful and cost-effective tool for determining kinetic parameters, especially for complex systems involving copolymers or secondary reactions. mdpi.comresearchgate.net

Modeling of Self-Assembly and Nanostructure Formation in this compound Copolymers

When this compound is copolymerized with a hydrophilic monomer, the resulting amphiphilic copolymer can self-assemble in a selective solvent (like water) to form various nanostructures, such as micelles, vesicles, or nanoparticles. mdpi.comeie.gr Computational modeling is a key tool for predicting and understanding these self-assembly processes.

Predicting Morphologies: The final morphology of the self-assembled structures depends on factors like the balance between the hydrophilic and hydrophobic blocks (the hydrophilic-lipophilic balance), the copolymer architecture (e.g., block vs. random), and the polymer concentration. mdpi.comnih.gov Theoretical models can predict whether a copolymer will form spherical micelles, worm-like structures, or vesicles. researchgate.net For example, studies on random copolymers of dodecyl methacrylate and a PEG-methacrylate showed the formation of unimeric micelles. nih.gov

Particle Size and Aggregation Number: Models can relate the copolymer composition to the size of the resulting nanoparticles. researchgate.net A model based on particle surface charge density (PSC model) has been used to describe the relationship between copolymer composition and nanoparticle size for amphiphilic statistical copolymers, assuming the hydrophilic monomer is preferentially located at the particle surface. researchgate.netacs.org

Simulation of Assembly Process: Coarse-grained simulations, where groups of atoms are represented as single beads, and dissipative particle dynamics (DPD) are often used to model the self-assembly process on larger length and time scales than are accessible with atomistic MD. mdpi.com These simulations can visualize the aggregation of polymer chains into micelles and the internal structure of these aggregates, showing, for instance, a core composed of the hydrophobic this compound blocks and a corona of the hydrophilic blocks. mdpi.com

Research on copolymers containing hydrophobic alkyl methacrylates has shown that more hydrophobic comonomers tend to produce larger nanoparticles at a given composition. researchgate.net This suggests that copolymers containing the highly hydrophobic this compound would form stable, well-defined nanostructures. mdpi.comjst.go.jp

Theoretical Models for Concentration Effects in Size Exclusion Chromatography of Poly(this compound)

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a standard technique for determining the molecular weight distribution of polymers. However, the results can be influenced by the concentration of the injected polymer solution. Theoretical models are used to understand and correct for these concentration effects.

A key model theory was developed to quantify concentration effects for polydisperse polymers, which successfully relates the injected solution concentration to the effective hydrodynamic volumes and peak retention volumes. nih.gov This model has been experimentally verified for several polymers, including poly(dodecyl methacrylate), a close structural analog to poly(this compound). nih.gov

The core of the theory is that at finite concentrations, polymer coils contract due to intermolecular interactions, reducing their effective hydrodynamic volume (V_h). The model provides a quantitative relationship for this effect, allowing for the correction of SEC data. The key findings from this theoretical and experimental work include:

The effective hydrodynamic volumes and retention volumes of the polymer peaks are dependent on the concentration of the injected solution. nih.gov

The proposed model can quantitatively predict these concentration effects, providing a basis for calibrating universal calibration curves using polydisperse standards. nih.gov

The model also allows for the determination of the second virial coefficient (A₂), a measure of polymer-solvent interactions. nih.gov

The successful application of this model to poly(dodecyl methacrylate) in tetrahydrofuran (B95107) demonstrates its direct relevance for accurately characterizing poly(this compound) by SEC and correcting for concentration-induced artifacts. nih.gov General mathematical models for SEC also consider factors like axial dispersion and mass transfer within the column to provide a complete description of the separation process. ualberta.caresearchgate.net

Characterization Techniques and Advanced Analytical Methodologies in Docosyl Methacrylate Research

Spectroscopic Analysis of Docosyl Methacrylate (B99206) and Its Polymers (e.g., FTIR, NMR)

Spectroscopic techniques are fundamental in confirming the chemical structure of both the docosyl methacrylate monomer and its resulting polymer.

Fourier-Transform Infrared (FTIR) Spectroscopy is instrumental in identifying the key functional groups present in the monomer and tracking their transformation during polymerization. In a typical FTIR spectrum of a methacrylate polymer, a strong absorption peak corresponding to the C=O stretching of the ester group is observed around 1730 cm⁻¹. univ.kiev.ua The disappearance of the vinyl C=C stretching band, typically found around 1642 cm⁻¹, confirms the conversion of the monomer into the polymer. univ.kiev.ua Additionally, C-H stretching vibrations of the methyl and methylene (B1212753) groups are visible in the 2800–2900 cm⁻¹ region. impactfactor.org

Nuclear Magnetic Resonance (NMR) Spectroscopy , including both ¹H NMR and ¹³C NMR, provides detailed information about the chemical environment of the atoms within the molecule, confirming the successful synthesis of the polymer. univ.kiev.uakent.ac.ukugent.be In the ¹H NMR spectrum of poly(this compound), characteristic signals corresponding to the protons of the long alkyl side chain and the polymer backbone would be present. For instance, in copolymers containing this compound, the signals for the various methylene and methyl groups can be identified and integrated to determine copolymer composition. kent.ac.uk Similarly, ¹³C NMR can be used to identify the quaternary carbon of the polymer backbone and the various carbons of the alkyl side chain. impactfactor.org

Chromatographic Techniques for Molecular Weight and Polydispersity Determination (e.g., GPC/SEC)

Gel Permeation Chromatography (GPC) , also known as Size-Exclusion Chromatography (SEC) , is a cornerstone technique for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers. kent.ac.ukugent.belcms.cz This method separates polymer chains based on their hydrodynamic volume in solution. azom.com By using a calibrated system, typically with poly(methyl methacrylate) (PMMA) standards, it is possible to obtain the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the PDI (Mw/Mn). kent.ac.ukanchemplus.pl A low PDI value (typically below 1.3) indicates a narrow size distribution, which is often desirable and can be achieved through controlled polymerization techniques. kent.ac.uk It is important to note that for comb-like polymers such as poly(this compound), the hydrodynamic volume can differ significantly from linear standards of the same molecular weight, which may lead to discrepancies between molecular weights determined by GPC and other methods like NMR. kent.ac.uk

Calorimetric Methods for Kinetic and Thermal Transition Studies (e.g., DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to study the thermal transitions and polymerization kinetics of this compound. DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. akjournals.comscielo.br For poly(this compound), DSC can be used to determine the glass transition temperature (Tg), which signifies the transition from a rigid, glassy state to a more flexible, rubbery state. impactfactor.orgmatchemmech.com In studies of dodecyl methacrylate (a shorter-chain analogue), DSC has been employed to investigate the kinetics of free radical polymerization, revealing phenomena such as autoacceleration (the gel effect) at certain temperatures and initiator concentrations. akjournals.comresearchgate.net DSC can also identify melting transitions (Tm) in semi-crystalline polymers. impactfactor.orgkent.ac.uk

Table 1: Thermal Properties of Methacrylate Copolymers from DSC Analysis impactfactor.org

| Polymer | Glass Transition Temperature (Tg) (°C) | Crystallization Temperature (Tc) (°C) | Melting Temperature (Tm) (°C) | Decomposition Temperature (Td) (°C) |

| poly(myrcene-co-isodecyl methacrylate) | 127.01 | 300 | 389.57 | 550 |

| poly(myrcene-co-isobutyl methacrylate) | 116.25 | - | - | - |

| poly(myrcene-co-cyclohexyl methacrylate) | 117.50 | - | - | - |

Microscopic and Morphological Characterization (e.g., TEM, SEM, AFM)

Microscopy techniques are essential for visualizing the morphology and structure of poly(this compound) at the micro- and nanoscale.

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to study the size, shape, and surface morphology of polymer particles and blends. scielo.brrsc.orgredalyc.org For instance, SEM can reveal the surface texture of polymer microspheres, while TEM can provide insights into the internal structure and the dispersion of different phases in polymer blends. matchemmech.comresearchgate.net

Atomic Force Microscopy (AFM) provides high-resolution, three-dimensional images of the sample surface. scielo.brresearchgate.netresearchgate.net This technique can be used to characterize the surface roughness and morphology of polymer films and composites at the nanoscale. researchgate.net

Rheological and Viscometric Measurements (e.g., Intrinsic Viscosity, Viscosity-Average Molecular Weight)

Rheology is the study of the flow and deformation of matter. For poly(this compound), rheological and viscometric measurements provide valuable information about the behavior of the polymer in solution and in the melt state.

Capillary viscometry is a common method to determine the intrinsic viscosity [η] of a polymer solution. sc.edunbu.ac.in Intrinsic viscosity is a measure of the contribution of a polymer to the viscosity of a solution and is related to the polymer's molecular weight. nbu.ac.in The viscosity-average molecular weight (Mv) can be calculated from the intrinsic viscosity using the Mark-Houwink equation.

Rotational rheometry is used to measure the viscoelastic properties of polymer solutions and melts, such as viscosity and modulus, as a function of shear rate or frequency. arxiv.orgnottingham.ac.uk These measurements are crucial for understanding the processability of the polymer and its behavior in various applications. For example, studies on similar poly(alkyl methacrylate)s in lubricating oils have examined their rheological properties and miscibility. researchgate.net

Advanced Light Scattering Techniques for Solution Properties (e.g., SLS, DLS)

Light scattering techniques are powerful non-invasive methods for characterizing the properties of polymers in solution.

Static Light Scattering (SLS) measures the time-averaged intensity of scattered light to determine the weight-average molecular weight (Mw), the radius of gyration (Rg), and the second virial coefficient (A₂), which provides information about polymer-solvent interactions. csic.esnews-medical.netmdpi.comresearchgate.net